molecular formula C17H15N3O2S B14939792 2-amino-N-(biphenyl-4-yl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

2-amino-N-(biphenyl-4-yl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No.: B14939792
M. Wt: 325.4 g/mol
InChI Key: WGTSZRDINPSISG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(biphenyl-4-yl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thiazine ring, which is a six-membered ring with sulfur and nitrogen atoms, and is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(biphenyl-4-yl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by cyclization to form the thiazine ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(biphenyl-4-yl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazine derivatives.

Scientific Research Applications

2-amino-N-(biphenyl-4-yl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.

    Medicine: Its derivatives are studied for their potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-amino-N-(biphenyl-4-yl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include the inhibition of DNA synthesis or the disruption of cellular processes essential for the survival of pathogens or cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(biphenyl-4-yl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
  • 2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide
  • N-(4-bromophenyl)-9,9-dimethylfluorene

Uniqueness

This compound stands out due to its unique thiazine ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

2-amino-4-oxo-N-(4-phenylphenyl)-5,6-dihydro-1,3-thiazine-6-carboxamide

InChI

InChI=1S/C17H15N3O2S/c18-17-20-15(21)10-14(23-17)16(22)19-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14H,10H2,(H,19,22)(H2,18,20,21)

InChI Key

WGTSZRDINPSISG-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=NC1=O)N)C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.